molecular formula C15H17NO B13157856 4-[3-(3-Aminophenyl)propyl]phenol

4-[3-(3-Aminophenyl)propyl]phenol

Cat. No.: B13157856
M. Wt: 227.30 g/mol
InChI Key: NWWAEIXQRTXYIC-UHFFFAOYSA-N
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Description

4-[3-(3-Aminophenyl)propyl]phenol is an organic compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol . It is characterized by a phenol group attached to a propyl chain, which is further connected to an aminophenyl group. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Aminophenyl)propyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the nucleophilic aromatic substitution of phenols, where the phenol group is introduced through hydrolysis of phenolic esters or ethers . The reaction conditions typically include high temperatures and the presence of a base.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement processes . These methods ensure the compound is produced in large quantities with high purity, suitable for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Aminophenyl)propyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminophenyl group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and aminophenyl derivatives.

Scientific Research Applications

4-[3-(3-Aminophenyl)propyl]phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[3-(3-Aminophenyl)propyl]phenol involves its interaction with molecular targets through its phenol and aminophenyl groups. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation. The compound’s effects are mediated through pathways involving oxidative and reductive transformations, as well as substitution reactions .

Comparison with Similar Compounds

4-[3-(3-Aminophenyl)propyl]phenol can be compared with other similar compounds, such as:

    Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.

    4-Aminophenol: Contains an amino group and a hydroxyl group attached to a benzene ring.

    3-(3-Aminophenyl)propylamine: Similar structure but lacks the phenol group.

The uniqueness of this compound lies in its combination of phenol and aminophenyl groups connected by a propyl chain, which imparts distinct chemical and biological properties .

Biological Activity

4-[3-(3-Aminophenyl)propyl]phenol, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H17NO
  • Molecular Weight : 241.31 g/mol

This compound features a phenolic group that is crucial for its biological activity, particularly in interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenolic compounds, including this compound. The following table summarizes key findings related to its anticancer effects:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5-10Induces apoptosis via NF-κB pathway
HeLa (cervical cancer)20Inhibits proliferation and induces DNA damage
A549 (lung cancer)25Triggers caspase cascade leading to apoptosis
PANC-1 (pancreatic cancer)20Modulates angiogenesis and inflammation pathways
  • Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes cell death in cancerous cells through the intrinsic apoptotic pathway .
  • Inhibition of Cell Proliferation : Research indicates that at sub-micromolar concentrations, this compound effectively inhibits the proliferation of various cancer cell lines by affecting cell cycle regulation .
  • Modulation of Signaling Pathways : The compound influences critical signaling pathways involved in cancer progression, including MAPK signaling and VEGF modulation, which are integral to tumor growth and metastasis .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The antioxidant activity of this compound has been assessed through various assays:

  • DPPH Assay : Exhibited significant free radical scavenging activity.
  • FRAP Assay : Showed strong reducing power, indicating its potential to protect cells from oxidative stress.

Case Studies

A notable case study involved the application of this compound in a therapeutic context:

  • Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value indicating effective concentration for inducing cell death. The study also revealed that this effect was associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-[3-(3-aminophenyl)propyl]phenol

InChI

InChI=1S/C15H17NO/c16-14-6-2-5-13(11-14)4-1-3-12-7-9-15(17)10-8-12/h2,5-11,17H,1,3-4,16H2

InChI Key

NWWAEIXQRTXYIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCCC2=CC=C(C=C2)O

Origin of Product

United States

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